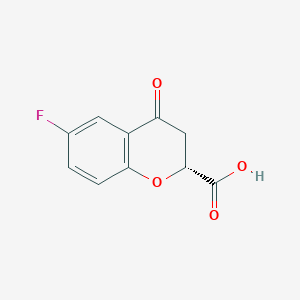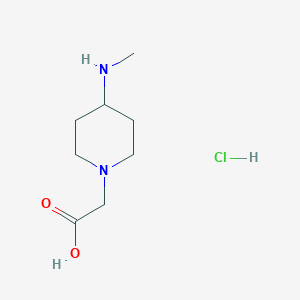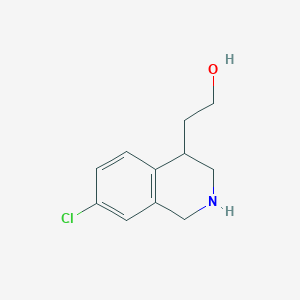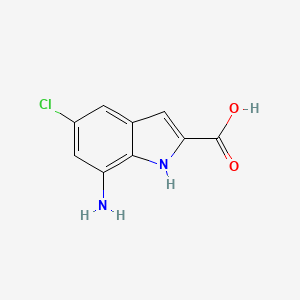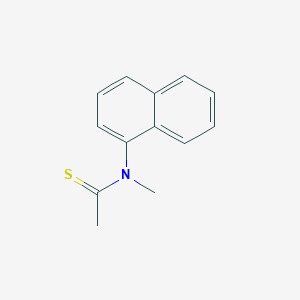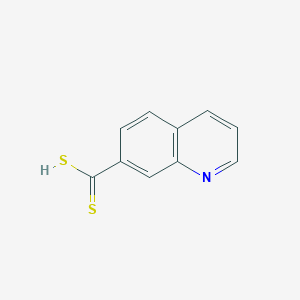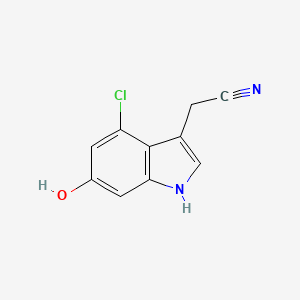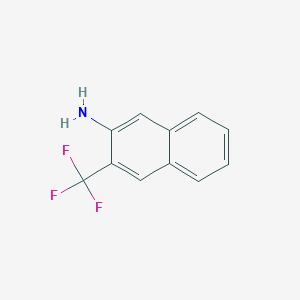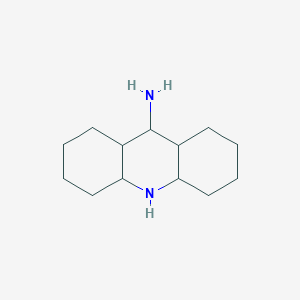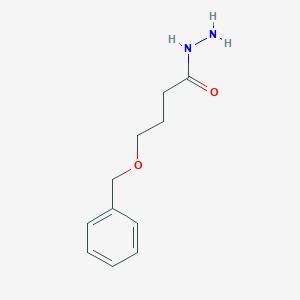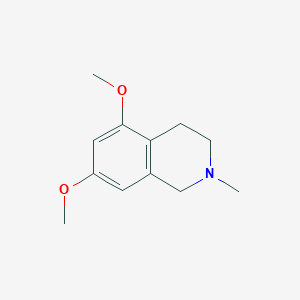
Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with methoxy groups at positions 5 and 7, and a methyl group at position 2. Tetrahydroisoquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core . For instance, the reaction of 3,4-dimethoxyphenylethylamine with acetaldehyde under acidic conditions can yield the desired compound.
Another approach is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative with a carboxylic acid derivative in the presence of a dehydrating agent . This method can also be used to synthesize 5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline by using appropriate starting materials and reaction conditions.
Industrial Production Methods
Industrial production of 5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves large-scale synthesis using optimized versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent product quality and high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Quinoline derivatives
Reduction: Fully saturated tetrahydroisoquinoline analogs
Substitution: Various substituted tetrahydroisoquinoline derivatives
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The compound can modulate neurotransmitter systems, such as dopamine and serotonin, by binding to their respective receptors . Additionally, it can inhibit the activity of enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the methyl group at position 2.
1,2,3,4-Tetrahydroisoquinoline: Lacks the methoxy groups and the methyl group.
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but has a methyl group at position 1 instead of position 2.
Uniqueness
5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 5 and 7, along with a methyl group at position 2, contributes to its unique reactivity and potential therapeutic applications .
Propriétés
Numéro CAS |
88207-93-6 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
5,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C12H17NO2/c1-13-5-4-11-9(8-13)6-10(14-2)7-12(11)15-3/h6-7H,4-5,8H2,1-3H3 |
Clé InChI |
JETSDVLQDVDSGQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=C(C1)C=C(C=C2OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


